Ethyl 3-amino-3-cyclobutylpropanoate hydrochloride
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Overview
Description
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a hydrochloride salt form of ethyl 3-amino-3-cyclobutylpropanoate, which is an ester derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride typically involves the esterification of 3-amino-3-cyclobutylpropanoic acid with ethanol in the presence of a suitable acid catalyst, followed by the conversion to its hydrochloride salt. The reaction conditions often include:
Esterification: Using a strong acid catalyst like sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions to ensure complete conversion.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl3-amino-3-cyclobutylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-ethoxypropanoate hydrochloride
- Ethyl 3-amino-3-methylpropanoate hydrochloride
- Ethyl 3-amino-3-phenylpropanoate hydrochloride
Uniqueness
Ethyl3-amino-3-cyclobutylpropanoatehydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
ethyl 3-amino-3-cyclobutylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8(10)7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
NTHLKAAYOPBNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCC1)N.Cl |
Origin of Product |
United States |
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